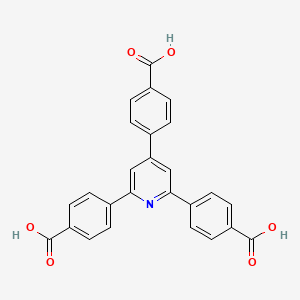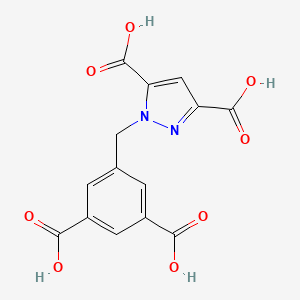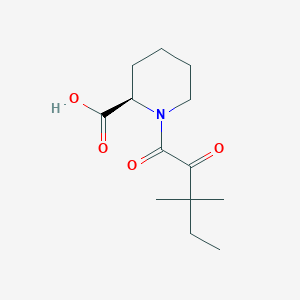
(R)-1-(3,3-Dimethyl-2-oxopentanoyl)piperidine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-1-(3,3-Dimethyl-2-oxopentanoyl)piperidine-2-carboxylic acid is a chiral compound with significant interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperidine ring, a common motif in many biologically active molecules, and a carboxylic acid functional group, which is crucial for its reactivity and interaction with biological systems.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3,3-Dimethyl-2-oxopentanoyl)piperidine-2-carboxylic acid typically involves several steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diamines or 1,5-diketones.
Introduction of the Carboxylic Acid Group: This can be achieved through carboxylation reactions, often using carbon dioxide or carboxylating agents.
Attachment of the 3,3-Dimethyl-2-oxopentanoyl Group: This step usually involves acylation reactions, where the piperidine ring is reacted with 3,3-dimethyl-2-oxopentanoyl chloride under basic conditions.
Industrial Production Methods
In an industrial setting, the production of ®-1-(3,3-Dimethyl-2-oxopentanoyl)piperidine-2-carboxylic acid would likely involve:
Large-scale cyclization: Using continuous flow reactors to efficiently produce the piperidine ring.
Automated carboxylation:
Bulk acylation: Utilizing industrial acylation techniques with optimized catalysts to attach the 3,3-dimethyl-2-oxopentanoyl group.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the 3,3-dimethyl-2-oxopentanoyl moiety, potentially converting it to an alcohol.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions, forming esters or amides.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Alcohols or amines in the presence of coupling agents like dicyclohexylcarbodiimide (DCC).
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Alcohol derivatives of the 3,3-dimethyl-2-oxopentanoyl group.
Substitution: Esters or amides derived from the carboxylic acid group.
科学研究应用
Chemistry
In chemistry, ®-1-(3,3-Dimethyl-2-oxopentanoyl)piperidine-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis, where it can help produce enantiomerically pure compounds.
Biology
Biologically, this compound can be used to study enzyme interactions, particularly those involving carboxylic acid groups. It may also serve as a model compound in the study of piperidine-containing natural products.
Medicine
In medicine, derivatives of ®-1-(3,3-Dimethyl-2-oxopentanoyl)piperidine-2-carboxylic acid could be explored for their potential therapeutic effects, especially in targeting specific enzymes or receptors.
Industry
Industrially, this compound might be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals, leveraging its reactivity and structural features.
作用机制
The mechanism by which ®-1-(3,3-Dimethyl-2-oxopentanoyl)piperidine-2-carboxylic acid exerts its effects typically involves:
Molecular Targets: Enzymes or receptors that interact with the carboxylic acid or piperidine moieties.
Pathways: Binding to active sites, altering enzyme activity, or modulating receptor functions.
相似化合物的比较
Similar Compounds
®-1-(3,3-Dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylic acid: Similar structure but with a pyrrolidine ring instead of piperidine.
®-1-(3,3-Dimethyl-2-oxopentanoyl)piperidine-3-carboxylic acid: Similar but with the carboxylic acid group at a different position on the piperidine ring.
Uniqueness
®-1-(3,3-Dimethyl-2-oxopentanoyl)piperidine-2-carboxylic acid is unique due to its specific combination of a piperidine ring, a carboxylic acid group, and a 3,3-dimethyl-2-oxopentanoyl moiety. This combination imparts distinct reactivity and potential biological activity, making it a valuable compound for various applications.
属性
IUPAC Name |
(2R)-1-(3,3-dimethyl-2-oxopentanoyl)piperidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-4-13(2,3)10(15)11(16)14-8-6-5-7-9(14)12(17)18/h9H,4-8H2,1-3H3,(H,17,18)/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWXADOKFGBKLOD-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)C(=O)N1CCCCC1C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)(C)C(=O)C(=O)N1CCCC[C@@H]1C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
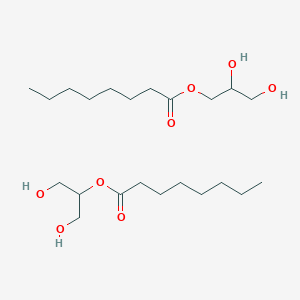
![1-[2-chloro-7-[(3S,5S)-3,5-dimethylmorpholin-4-yl]pyrazolo[1,5-a]pyrimidin-6-yl]-3-[2-(trifluoromethyl)pyridin-4-yl]urea](/img/structure/B8146324.png)
![3-[4-[(2S,5S)-5-[(4-chlorophenyl)methyl]-2-methylmorpholin-4-yl]piperidin-1-yl]-1H-1,2,4-triazol-5-amine](/img/structure/B8146327.png)
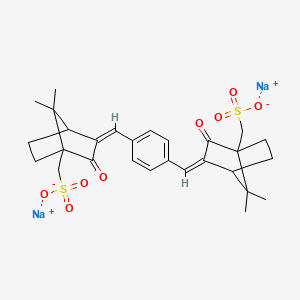
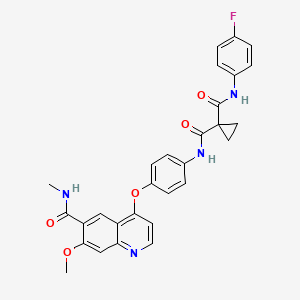

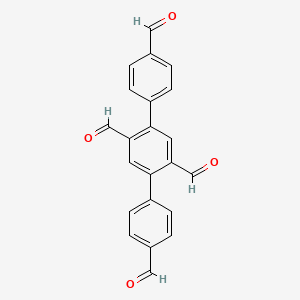
![((3aS,4S,6S,6aS)-6-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2,2,3a-trimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol](/img/structure/B8146381.png)
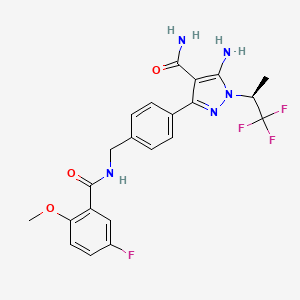
![2-[4,7-bis(carboxymethyl)-10-[2-[4-[3-[[4-[[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]carbamoyl]quinolin-6-yl]-methylamino]propyl]piperazin-1-yl]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid](/img/structure/B8146395.png)
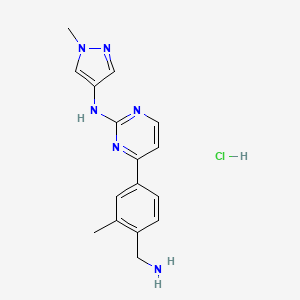
![4',4'''-(Phenylazanediyl)bis(([1,1'-biphenyl]-3,5-dicarboxylic acid))](/img/structure/B8146408.png)
